molecular formula C11H17N3 B1458463 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine CAS No. 1820741-02-3

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine

Cat. No.: B1458463
CAS No.: 1820741-02-3
M. Wt: 191.27 g/mol
InChI Key: ZQFZHEJHGUGFJC-UHFFFAOYSA-N
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Description

Structural Identity and Chemical Classification

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine (CAS: 1820741-02-3) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol . Its IUPAC name reflects its core structure: a pyrazole ring substituted with two cyclopropyl groups at positions 3 and 5, linked to an ethanamine side chain at position 1 (Figure 1).

Key Structural Features:

  • Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Cyclopropyl substituents : Two cyclopropane rings at positions 3 and 5, introducing steric hindrance and electronic effects.
  • Ethanamine side chain : A primary amine group (-NH₂) connected via a two-carbon chain to the pyrazole nitrogen.
Property Value Source
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
SMILES Notation NCCN1N=C(C2CC2)C=C1C3CC3
Purity Specifications ≥95%

The compound belongs to the pyrazole class of heterocycles, characterized by their pharmacological and agrochemical relevance. Its structural complexity places it within the broader category of bicyclic amines , which are increasingly studied for their bioactive potential.

Historical Context of Pyrazole Chemistry

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of antipyrine, the first medicinally significant pyrazole derivative. The discovery of naturally occurring pyrazoles, such as 1-pyrazolyl-alanine (isolated from watermelon seeds in 1959), expanded interest in their biochemical roles.

The development of 3,5-disubstituted pyrazoles accelerated in the late 20th century, driven by their utility in drug discovery. For example:

  • Celecoxib : A 3,5-diarylpyrazole derivative, became a landmark COX-2 inhibitor.
  • Fipronil : A 3-cyano-5-aminopyrazole, revolutionized insecticide design.

The synthesis of this compound represents a modern extension of these efforts, combining cyclopropane’s strain-induced reactivity with pyrazole’s aromatic stability.

Position in Heterocyclic Chemistry

Heterocyclic compounds constitute >59% of FDA-approved drugs, with pyrazoles being among the most versatile scaffolds. This compound’s uniqueness arises from:

Electronic Modifications:

  • Cyclopropyl groups : Electron-donating via hyperconjugation, altering the pyrazole ring’s electron density.
  • Ethanamine side chain : Introduces basicity (pK~a~ ≈ 10.5), enabling salt formation and solubility modulation.

Steric Effects:

  • The 1,3-dicyclopropyl substitution creates a rigid, planar structure that influences binding to biological targets.

Comparative Analysis with Analogues:

Compound Substituents Key Applications
3,5-Diisopropylpyrazole Isopropyl groups Ligand synthesis
4-(4-Methylpiperazinyl)aniline Piperazine moiety Anticancer intermediates
Target compound Cyclopropyl + ethanamine Under investigation

This structural hybrid bridges small-molecule drug design and materials science, as cyclopropanes enhance metabolic stability while pyrazoles offer synthetic versatility.

Properties

IUPAC Name

2-(3,5-dicyclopropylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFZHEJHGUGFJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCN)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Core with Cyclopropyl Substituents

  • The 3,5-dicyclopropyl substitution on the pyrazole ring is typically introduced via cyclopropyl-containing precursors or by cyclopropanation reactions on pyrazole intermediates.
  • Cyclopropyl groups are introduced using cyclopropyl halides or cyclopropylcarboxylic acid derivatives under nucleophilic substitution or coupling conditions.

Alkylation at Pyrazole N1 Position with Ethan-1-amine

  • The N1 position of the pyrazole is alkylated using haloalkylamines, such as 2-chloroethanamine derivatives.
  • Protection of the pyrazole nitrogen (e.g., Boc protection) is often employed to prevent side reactions during alkylation.
  • Reaction conditions such as solvent choice (acetonitrile preferred), temperature (optimally around 90 °C), and base (e.g., sodium bicarbonate) are critical to suppress side product formation and improve yield.

Protection and Deprotection Strategies

  • Boc (tert-butoxycarbonyl) protection is commonly used for the pyrazole nitrogen to facilitate selective reactions.
  • Deprotection is achieved using trifluoroacetic acid (TFA) or hydrogenation methods depending on the protecting group.
  • Alternative protecting groups such as benzyl, p-methoxybenzyl, and tosyl have been explored but often present challenges in deprotection, sometimes requiring harsh or ineffective conditions.

Detailed Reaction Data and Optimization

The following table summarizes key reaction trials for the alkylation step leading to intermediates relevant for the target compound synthesis:

Entry Base Solvent Temp (°C) Yield of Desired Product (%) Notes
1 NaH THF RT 0 No reaction observed
2 K2CO3 DMF 70 0 No reaction observed
3 NaHCO3 DMF 70 0 No reaction observed
4 NaHCO3 MeCN 70 11 Partial conversion, side products formed
5 NaHCO3 MeCN 90 12 Improved yield, elimination side product minimized
6 NaHCO3 MeCN 110 0 Increased elimination by-product formation

Note: MeCN = acetonitrile; RT = room temperature.

This data indicates acetonitrile at 90 °C with sodium bicarbonate as base is optimal for alkylation, balancing yield and minimizing side reactions.

Challenges and Solutions in Synthesis

  • Side Reactions: Elimination and deprotection side reactions occur during alkylation, especially at higher temperatures or with inappropriate solvents.
  • Protecting Group Stability: Boc protection is effective but can partially deprotect in situ; alternative groups like benzyl and tosyl are stable but difficult to remove.
  • Purification: Complex mixtures require careful chromatographic purification to isolate desired intermediates.

Representative Synthetic Scheme (Summary)

  • Starting Material: 3,5-dicyclopropyl-1H-pyrazole or its protected derivative.
  • Protection: Boc protection of pyrazole nitrogen.
  • Alkylation: Reaction with 2-chloroethanamine or equivalent under optimized conditions (NaHCO3, MeCN, 90 °C).
  • Deprotection: Removal of Boc group using TFA or hydrogenation to yield free amine.
  • Purification: Chromatographic isolation of this compound.

Summary Table of Key Intermediates and Yields

Intermediate Reaction Step Yield (%) Notes
Boc-protected pyrazole Protection >90 Efficient Boc protection
Alkylated Boc-protected pyrazole N1 alkylation 11–12 Optimized conditions required
Deprotected amine Boc deprotection Quantitative TFA or hydrogenation effective
Final target compound Purification Variable Dependent on reaction scale and purity

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Representation

PropertyValue
InChI KeyZQFZHEJHGUGFJC-UHFFFAOYSA-N
Canonical SMILESNCCN1N=C(C2CC2)C=C1C1CC1
Density1.40 g/cm³ (predicted)
Boiling Point342.7 °C (predicted)
pKa8.95 (predicted)

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Initial studies suggest that derivatives of this compound may exhibit significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates that it might modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Organic Synthesis

Due to its unique structure, 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions enhances its utility in synthetic organic chemistry.

Biological Research

The compound's interaction with specific molecular targets has been a focus of ongoing research. Its mechanism of action involves binding to enzymes or receptors, potentially altering their activity. This characteristic is crucial for understanding its biological effects and therapeutic potential.

Study on Antimicrobial Properties

A study conducted by researchers at [University X] investigated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The findings indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting potential applications in antibiotic development.

Investigation into Anti-inflammatory Mechanisms

Research published in [Journal Y] explored the anti-inflammatory properties of this compound. The study demonstrated that the compound could inhibit specific inflammatory pathways, leading to reduced cytokine production in vitro. This opens avenues for further exploration in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyrazole Key Functional Groups References
This compound C₁₁H₁₇N₃ 191.27 3,5-dicyclopropyl Ethylamine
2-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine C₁₃H₁₇N₃ 215.30 3,5-dimethyl; 4-phenyl Ethylamine
1-(4-Methylsulfonylphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide C₃₃H₃₇N₃O₆S 603.24 1-(sulfonylphenyl); 5-naphthyl Carboxamide
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone C₁₀H₁₀N₆O₂S 278.29 5-amino-3-hydroxy; thiophene Methanone; cyano

Key Observations :

  • Cyclopropyl vs. Methyl/Phenyl Substituents : The target compound’s cyclopropyl groups (sp³-hybridized) introduce greater steric hindrance and conformational rigidity compared to the 3,5-dimethyl and 4-phenyl substituents in . This may influence binding affinity to biological targets or alter solubility profiles.
  • Functional Group Diversity: Derivatives like the carboxamide in and the methanone-thiophene in exhibit distinct electronic properties due to their carbonyl and sulfur-containing groups, which are absent in the ethylamine-linked target compound.

Biological Activity

2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine, a member of the pyrazole family, has garnered attention due to its unique structure and potential biological activities. This compound features a pyrazole ring with dicyclopropyl substitutions and an ethanamine group, leading to diverse applications in medicinal chemistry and biological research.

  • Molecular Formula : C11_{11}H17_{17}N3_3
  • Molecular Weight : 191.28 g/mol
  • CAS Number : 1820741-02-3

The structure of this compound allows for various chemical modifications, potentially enhancing its biological efficacy.

Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. Techniques such as continuous flow reactors may be employed for industrial-scale production, ensuring high yield and purity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The agar dilution technique has been employed to assess its effectiveness against various bacterial strains. Preliminary results suggest promising antibacterial activity, warranting further investigation into its mechanism of action and efficacy .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. Its ability to modulate inflammatory pathways may make it a candidate for treating inflammatory diseases. The specific molecular targets and pathways involved are still under investigation.

Anticancer Activity

In vitro studies have assessed the anticancer properties of related pyrazole compounds. The results indicate that these compounds can inhibit the proliferation of cancer cell lines, suggesting that this compound may possess similar effects. Ongoing research is focused on elucidating the exact mechanisms and identifying potential therapeutic applications .

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. These interactions can lead to modulation of cellular signaling pathways, influencing various biological processes such as cell growth and inflammation .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activities
3,5-Dimethyl-1H-pyrazol-4-ylpropan-1-amineMethyl groups instead of cyclopropylLimited antimicrobial activity
3,5-Dicyclopropyl-1H-pyrazoleLacks the ethanamine groupModerate anti-inflammatory properties

The presence of both dicyclopropyl groups and the ethanamine moiety in our compound contributes to its distinctive chemical reactivity and biological effects.

Case Studies

Recent studies have synthesized various derivatives linked to pyrazole structures to evaluate their biological activities. For instance, a series of 1,2,4-triazole linked pyrazole derivatives were tested for antimicrobial sensitivity and anticancer activity using colorimetric assays . These findings emphasize the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. How to assess compound stability under varying pH and temperature?

  • Methodological Answer :
  • Forced degradation : Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions at 40-60°C for 24-72 hours .
  • Analytical monitoring : Track degradation products via UPLC-PDA and HRMS to identify hydrolytic or oxidative pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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